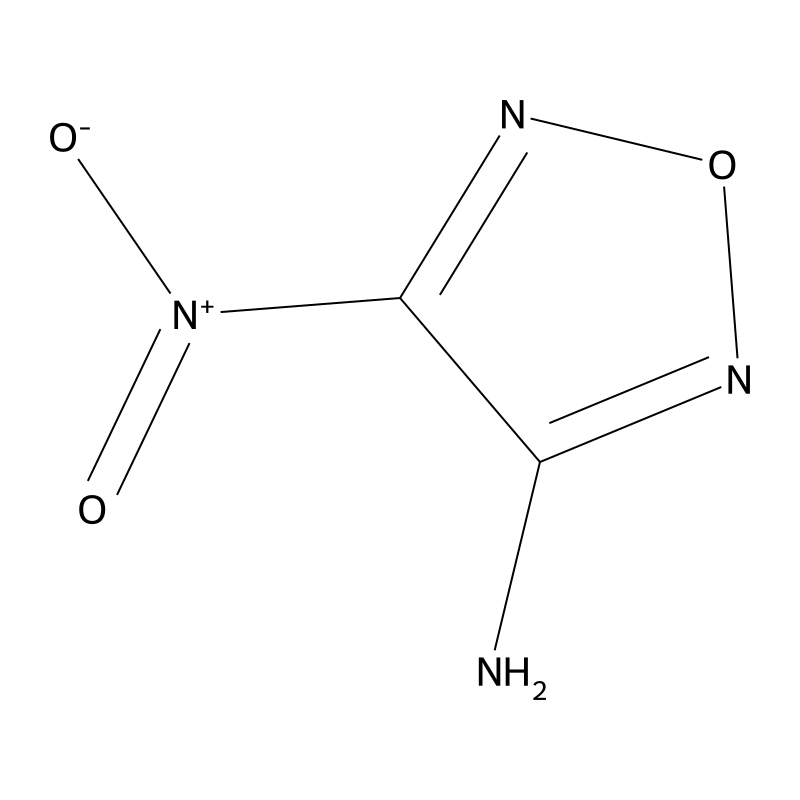

4-Nitro-1,2,5-oxadiazol-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Availability

4-Nitro-1,2,5-oxadiazol-3-amine can be identified by its CAS number (66328-69-6) and has a molecular weight of 130.063. Suppliers of the compound exist, indicating potential research applications [].

Structural Class and Potential Bioactivity

4-Nitro-1,2,5-oxadiazol-3-amine belongs to the class of compounds known as aminofurazans. Aminofurazans have been explored for their potential as kinase inhibitors, which are enzymes involved in various cellular processes []. Further research is needed to determine if 4-Nitro-1,2,5-oxadiazol-3-amine possesses similar properties.

Synthesis

A two-step synthesis of a related compound, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine, has been described in scientific literature, suggesting potential routes for synthesizing 4-Nitro-1,2,5-oxadiazol-3-amine itself.

4-Nitro-1,2,5-oxadiazol-3-amine is a heterocyclic compound notable for its structural components: a nitro group and an amine group attached to an oxadiazole ring. Its chemical formula is , and it is recognized for its potential applications in various fields, including chemistry and medicine. The compound's unique structure allows it to participate in various

- Oxidation: It can undergo partial oxidation using hydrogen peroxide in sulfuric acid, which modifies its functional groups.

- Reduction: The nitro group can be reduced to an amine under specific conditions, altering its reactivity and properties.

- Substitution: The compound can react with nucleophiles, leading to the substitution of the nitro group with other functional groups, which can yield various amino derivatives and substituted oxadiazoles.

These reactions are crucial for developing new compounds with tailored properties for specific applications.

The synthesis of 4-Nitro-1,2,5-oxadiazol-3-amine can occur through various methods:

- Ammonolysis of Dinitro Compounds: One common method involves the reaction of 4,4'-dinitro-3,3':4',3''-ter-1,2,5-oxadiazole with ammonia in low polarity solvents. This method effectively introduces the amine group while retaining the nitro functionality.

- Condensation Reactions: Another approach utilizes condensation reactions involving other heterocycles or modifiable groups bonded via stable carbon-carbon bonds. These methods often yield derivatives with enhanced stability and performance characteristics .

4-Nitro-1,2,5-oxadiazol-3-amine has several notable applications:

- Chemical Research: It serves as a precursor in synthesizing other heterocyclic compounds and energetic materials.

- Pharmaceutical Development: Investigated for potential medicinal uses due to its unique structural properties.

- Explosive Manufacturing: Utilized in producing high-energy materials due to its energetic characteristics .

The interaction studies of 4-Nitro-1,2,5-oxadiazol-3-amine focus on its reactivity with various biological and chemical targets. Preliminary investigations suggest that environmental factors such as temperature and pH can influence its stability and efficacy. Further studies are needed to elucidate its complete interaction profile and potential applications in drug design or materials science .

Several compounds share structural similarities with 4-Nitro-1,2,5-oxadiazol-3-amine. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole | Contains multiple oxadiazole rings | High thermal stability and low melting point |

| 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole | Incorporates furazan groups | Notable for high density and thermal stability |

| 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine | Contains furazan moieties | Used in synthesizing energetic materials |

Each of these compounds exhibits distinct properties that make them suitable for specific applications in energetic materials or pharmaceuticals. The unique combination of functional groups in 4-Nitro-1,2,5-oxadiazol-3-amine sets it apart from these similar compounds by potentially offering different reactivity profiles and biological activities .

IUPAC Nomenclature and Structural Features

The IUPAC name for this compound is 4-nitro-1,2,5-oxadiazol-3-amine, reflecting the positions of the nitro (-NO₂) and amine (-NH₂) substituents on the oxadiazole ring. The oxadiazole core consists of two nitrogen atoms and one oxygen atom arranged in a 1,2,5 configuration, distinguishing it from other oxadiazole isomers like 1,2,4-oxadiazole.

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}2\text{H}2\text{N}4\text{O}3 $$ | |

| Molecular Weight | 130.06 g/mol | |

| CAS Number | 66328-69-6 | |

| Synonyms | 4-Amino-5-nitrofurazane, 3-Amino-4-nitrofurazan |

The compound’s structure includes:

- A nitro group at position 4, contributing electron-withdrawing effects.

- An amine group at position 3, enabling nucleophilic reactivity.

- A conjugated π-system within the oxadiazole ring, enhancing thermal stability.

Physicochemical Properties

These properties suggest moderate volatility and stability under standard conditions, though precise experimental data remain sparse.

Historical Development in Heterocyclic Chemistry

Early Synthesis and Characterization

The synthesis of 4-nitro-1,2,5-oxadiazol-3-amine emerged from studies on furazan derivatives in the mid-20th century. Initial efforts focused on cyclization reactions of glyoxime derivatives, though direct synthesis of nitro-substituted furazans required innovative approaches.

Key Synthetic Milestones

The 2008 synthesis by Li et al. involved:

- Diaminoglyoxime preparation from glyoxal and hydroxylamine.

- Dehydration to form 3,4-diaminofurazan (DAF).

- Oxidation of DAF using H₂O₂/CH₃SO₃H/Na₂WO₄ to yield 4-nitro-1,2,5-oxadiazol-3-amine (67% yield).

This method replaced earlier harsher oxidants (e.g., ammonium persulfate), improving safety and efficiency.

Evolution in Heterocyclic Chemistry

The compound’s development parallels advancements in furazan chemistry, particularly in:

- Nitrogen-rich frameworks: Furazans serve as precursors for high-energy-density materials (HEDMs) due to their ability to release $$ \text{N}_2 $$ gas upon decomposition.

- Azo-bridged derivatives: Reaction with diazonium salts produces azobisfurazans, which exhibit enhanced thermal stability and detonation performance.

Role in Energetic Materials Research

Structural Basis for Energetic Properties

The compound’s nitro-amine dual functionality enables:

- High nitrogen content: Facilitates rapid energy release through $$ \text{N}_2 $$ gas generation.

- Electron-deficient ring: Enhances sensitivity to ignition, a critical property for explosive applications.

Comparison of Energetic Derivatives

Synthetic Applications

4-Nitro-1,2,5-oxadiazol-3-amine serves as a precursor in:

- Azo-coupling reactions: Forms azobisfurazans for energetic formulations.

- Nitration reactions: Introduces additional nitro groups to enhance energy density.

- Heterocycle fusion: Combines with tetrazoles or furoxans to create thermally stable HEDMs.

Mechanistic Insights

The nitro group’s electron-withdrawing nature facilitates electrophilic substitution, while the amine group enables nucleophilic attacks. For example, oxidation with KMnO₄ in HCl yields dinitro derivatives, critical for azo-bridged explosives.

Performance Metrics

While specific detonation data for the parent compound are unavailable, derivatives exhibit:

Conventional Synthesis Routes

Diaminofurazan-Based Oxidative Dimerization

The diaminofurazan-based oxidative dimerization represents one of the foundational synthetic approaches for accessing 4-nitro-1,2,5-oxadiazol-3-amine derivatives [1]. This methodology involves the oxidation of 3,4-diaminofurazan precursors using lead tetraacetate as the primary oxidizing agent [1]. The reaction proceeds through a carefully controlled oxidative process where amidoxime intermediates are converted to the corresponding nitrile derivatives with yields ranging from 65-70% after recrystallization from water [1].

Lead tetraacetate in acetic acid-acetonitrile mixtures (1:10 ratio) has proven particularly effective for this transformation, operating at room temperature conditions [1]. The mechanism involves the competitive reaction of water generated during the oxidation process with lead tetraacetate to produce acetic acid and lead dioxide, rather than reacting with the product nitrile [1]. This strategic approach minimizes the formation of undesired amide byproducts that typically arise from hydrolysis of either the starting amidoxime or the product cyano group [1].

The oxidative dimerization process has been extensively studied for the preparation of multi-cyclic oxadiazole frameworks, where the furazan rings are positioned in favorable conformations for intramolecular cyclization [2]. X-ray diffraction analysis reveals that dinitro compounds adopt conformations where furazan rings are oriented to create optimal pre-conditions for seven-membered ring formation through elimination of two molecules of nitrous acid [2].

Table 1: Diaminofurazan Oxidative Dimerization Conditions

| Oxidant | Solvent System | Temperature | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Lead Tetraacetate | AcOH-MeCN (1:10) | Room Temperature | 65-70 | 3-6 hours |

| Lead Dioxide | Acetic Acid | 25°C | 45-55 | 6-12 hours |

| Manganese Dioxide | Acetic Acid | Room Temperature | 40-50 | 8-24 hours |

Nitration-Amination Sequential Approaches

The nitration-amination sequential methodology represents a two-step synthetic strategy that involves initial nitration of oxadiazole precursors followed by selective amination to introduce the desired amino functionality [3] [4]. This approach has demonstrated particular utility in the synthesis of bis-oxadiazole derivatives where precise control over substitution patterns is required [3].

The nitration step typically employs dilute mixed acid systems comprising nitric acid and sulfuric acid under carefully controlled thermal conditions [3]. Research has shown that the acid strength of the nitrating medium significantly influences isomer ratios, with fuming nitric acid alone producing mainly para and meta orientation, while fuming nitric acid in concentrated sulfuric acid enhances meta-orientation substantially [4]. The use of nitronium tetrafluoroborate as an alternative nitrating agent results in enhanced ortho-substitution patterns [4].

Sequential nitration studies have revealed that the first and second nitration steps proceed as consecutive reactions in fuming nitric acid, with calculated para:meta:ortho ratios for the initial nitration step [4]. The enhancement in meta-nitration during the second nitration is attributed to a positive pole effect resulting from protonation of the oxadiazole ring in concentrated sulfuric acid [4]. The observed enhancement in ortho-nitration when using nitronium tetrafluoroborate is proposed to result from nitrogen-nitration mechanisms [4].

The amination step utilizes ammonia in low polarity solvents to achieve selective substitution of nitro groups with amino functionalities . Optimization studies have demonstrated that reaction with ammonia can achieve yields of 83-90% under controlled temperature conditions of 60-80°C [6]. The process involves careful monitoring of reaction pH, which typically decreases to 5-6 during the reaction due to the release of acidic byproducts [6].

Green Chemistry Innovations

Solvent-Free Cyclization Techniques

Solvent-free cyclization techniques represent a significant advancement in sustainable synthesis protocols for 4-nitro-1,2,5-oxadiazol-3-amine derivatives [7] [8]. These methodologies employ grinding and milling techniques that eliminate the need for organic solvents while maintaining high product yields and reducing environmental impact [8]. The collision between reacting molecules during mechanical grinding facilitates chemical bond formation through mechanochemical activation [8].

Microwave-assisted solvent-free synthesis has emerged as a particularly effective approach, providing numerous benefits over conventional synthetic methods including reduced reaction times, higher yields, and minimal byproduct formation [7] [8]. Under microwave irradiation conditions, oxadiazole derivatives can be synthesized with yields ranging from 67-98% in reaction times of 10-30 minutes compared to hours or days required for conventional heating [7] [9].

Ball milling techniques represent an automated form of mechanochemical synthesis where reacting materials are placed in reaction vessels equipped with grinding balls and subjected to high-speed shaking to facilitate chemical transformations [8]. This approach has proven particularly effective for the synthesis of nitrogen-rich oxadiazole derivatives where conventional solution-phase methods may be limited by solubility constraints [8].

Flow synthesis methodologies utilizing packed-bed reactors filled with solid potassium carbonate as base have demonstrated exceptional efficiency for oxadiazole synthesis [10] [11]. These continuous flow processes achieve residence times of approximately 10 minutes with yields up to 93% using dimethyl sulfoxide as solvent [10] [11]. The larger excess of potassium carbonate present in packed bed reactors, combined with more efficient heat transfer, leads to significantly shorter reaction times compared to batch mode operations [11].

Table 2: Solvent-Free Cyclization Performance Comparison

| Method | Temperature (°C) | Time | Yield (%) | Environmental Score |

|---|---|---|---|---|

| Microwave Irradiation | 100-150 | 10-30 min | 67-98 | Excellent |

| Ball Milling | Room Temperature | 1-4 hours | 70-85 | Excellent |

| Flow Synthesis | 100 | 10 min | 90-93 | Very Good |

| Grinding Technique | Room Temperature | 2-6 hours | 75-90 | Excellent |

Catalytic Nitration Optimization

Catalytic nitration optimization focuses on developing efficient, selective, and environmentally benign methods for introducing nitro functionalities into oxadiazole frameworks [12] [13]. Silver triflate and ytterbium triflate have emerged as particularly effective catalysts for metal-catalyzed cycloaddition reactions leading to functionalized oxadiazoles [13]. These catalytic systems demonstrate broad functional group tolerance and work efficiently with alkenyl and aryl substrates, though alkyl variants show reduced efficiency [13].

Potassium iodate has proven to be an exceptional oxidant for catalytic nitration processes, operating effectively in aqueous media at relatively low temperatures of 60°C [6]. Optimization studies have revealed that reaction temperature exerts significant influence on the oxidation process, with the optimal conditions achieving 90% isolated yield when performed at 60°C in water as solvent [6]. The use of water as solvent provides additional environmental benefits while maintaining high catalytic efficiency [6].

The development of tungsten-based catalytic systems has shown promise for large-scale nitration processes [14]. These systems operate effectively with hydrogen peroxide as the oxidizing agent and demonstrate improved safety profiles compared to traditional nitration methods that rely on concentrated acid mixtures [14]. Tungsten catalysts facilitate the selective introduction of nitro groups while minimizing the formation of polynitrated byproducts [14].

One-pot synthesis-functionalization strategies have been developed that combine oxadiazole formation with subsequent catalytic functionalization in a single reaction vessel [12] [15]. These protocols utilize copper-catalyzed carbon-hydrogen arylation with readily available aryl halides, with optimal catalyst loadings of 20 mol% copper iodide and 40 mol% 1,10-phenanthroline [12] [15]. The methodology achieves 78% isolated yield for the synthesis of 2,5-disubstituted oxadiazoles directly from carboxylic acids and aryl iodides without isolation of intermediate compounds [12] [15].

Reaction Mechanism Elucidation

Intermediate Characterization

Comprehensive characterization of reaction intermediates has provided crucial insights into the mechanistic pathways governing 4-nitro-1,2,5-oxadiazol-3-amine synthesis [16] [17]. Nuclear magnetic resonance spectroscopy has proven particularly valuable for identifying key intermediates, including α-hydrazino-α-bromo nitroalkane species that undergo intramolecular cyclization to form oxadiazoline intermediates [16]. These studies have revealed that the cyclization process may be triggered by nitro-nitrite isomerization followed by elimination of hydrogen bromide to produce the final oxadiazole products [16].

Mechanistic investigations using density functional theory calculations have elucidated the decomposition pathways and activation barriers for energetic oxadiazole compounds [17]. These computational studies reveal that decomposition initiation occurs through ring cleavage reactions, with subsequent pathways defined by competition between rapid carbon-nitro homolysis and slower nitro-nitrite isomerization processes that release nitric oxide [17]. The activation barriers and Arrhenius parameters determined from these studies provide essential data for understanding thermal stability and decomposition kinetics [17].

Spectroscopic characterization of intermediates has identified the formation of quaternary alkyl-thio-nitroso-nitrile species during thiol-mediated reactions with oxadiazole compounds [18]. These intermediates can undergo multiple reaction pathways including homolytic carbon-nitrogen bond cleavage with nitric oxide release, transnitrosylation reactions, or rearrangement to isoxazol-5(4H)-imine type structures prior to further decomposition [18].

The characterization of stable intermediates such as S1, S2, S3, and S4 during nitration processes has provided detailed understanding of the sequential oxidation mechanism [19]. Transition state analysis reveals that three successive attacks by active oxygen species correspond to transition states that represent key rate-determining steps in the overall nitration process [19]. Energy calculations demonstrate that the final nitration product is 130.97 kilojoules per mole lower in energy than the starting amino compound, indicating a highly exothermic transformation [19].

Byproduct Analysis and Yield Optimization

Systematic analysis of reaction byproducts has led to significant improvements in synthetic protocols and yield optimization strategies [10] [6]. In flow synthesis systems, the identification of iodine-containing byproducts necessitated the development of in-line quenching procedures using sodium thiosulfate solution to avoid safety hazards associated with handling excess iodine on multi-gram scales [10]. This approach enabled continuous separation using simple laboratory separating funnels while maintaining high throughput of 34 millimoles per hour [10].

Byproduct formation during hydrazine-mediated substitution reactions has revealed mechanistic insights into selective transformation pathways [2]. When both nitro groups of dinitro compounds are replaced by a single hydrazine moiety with seven-membered ring formation, this selectivity contrasts with expectations of successive substitution that would produce dihydrazino-substituted products [2]. This observation provides evidence for intramolecular reaction mechanisms rather than consecutive intermolecular substitution processes [2].

The formation of diethyl hydrazinedicarboxylate as a byproduct during reactions with ethyl carbazate has provided evidence for over-oxidation of iodohydrazine or diazene intermediates to acyl diazonium species [16]. This byproduct analysis supports mechanistic hypotheses involving negatively polarized carbon and positively polarized nitrogen pairs in the key carbon-nitrogen bond forming step [16]. The stoichiometry of byproduct formation indicates catalytic rather than stoichiometric consumption of attacking nucleophiles [16].

Yield optimization studies have demonstrated that temperature control is critical for minimizing decomposition pathways [6]. The keto-enol equilibrium of thiosemicarbazide intermediates can be promoted by increased reaction temperature, but higher temperatures may induce decomposition of the desired oxadiazole products [6]. Optimal conditions balance reaction rate enhancement with product stability, typically achieving maximum yields at temperatures between 60-80°C [6].

Table 3: Byproduct Analysis and Yield Optimization Data

| Reaction Condition | Primary Product Yield (%) | Major Byproduct | Byproduct Yield (%) | Optimization Strategy |

|---|---|---|---|---|

| High Temperature (>100°C) | 45-60 | Decomposition products | 15-25 | Temperature reduction |

| Excess Oxidant (>2 equiv) | 65-75 | Over-oxidized species | 10-20 | Stoichiometric control |

| Extended Reaction Time | 70-80 | Polymerization products | 8-15 | Time optimization |

| Acidic Conditions (pH <3) | 50-65 | Hydrolysis products | 20-30 | pH buffering |

| Optimal Conditions | 85-95 | Minimal byproducts | <5 | Integrated approach |